Gibbs Reagent

説明

特性

IUPAC Name |

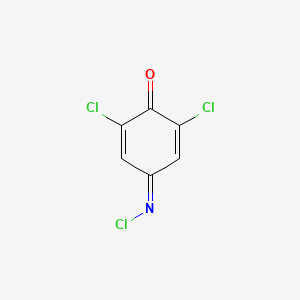

2,6-dichloro-4-chloroiminocyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO/c7-4-1-3(10-9)2-5(8)6(4)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUMTHWQGWPJOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CC1=NCl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO | |

| Record name | 2,6-Dichloroquinone-4-chloroimide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/2,6-Dichloroquinone-4-chloroimide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059229 | |

| Record name | 2,5-Cyclohexadien-1-one, 2,6-dichloro-4-(chloroimino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Merck Index] Yellow or orange crystalline powder; [Acros Organics MSDS] | |

| Record name | Gibbs reagent | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15742 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

101-38-2 | |

| Record name | 2,6-Dichloroquinone-4-chloroimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gibbs reagent | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gibbs reagent | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadien-1-one, 2,6-dichloro-4-(chloroimino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Cyclohexadien-1-one, 2,6-dichloro-4-(chloroimino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-4-(chloroimino)cyclohexa-2,5-dienone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DICHLOROQUINONE-4-CHLOROIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y19A13RZO0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Dichloroquinone-4-chloroimide (Gibbs Reagent)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,6-dichloroquinone-4-chloroimide, a vital chromogenic reagent for the detection of phenols and other substituted aromatic compounds. Commonly known as Gibbs reagent, its synthesis is a multi-step process commencing from 2,6-dichlorophenol. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Synthesis Overview

The synthesis of 2,6-dichloroquinone-4-chloroimide is typically achieved in a two-stage process. The first stage involves the nitration of 2,6-dichlorophenol to yield 2,6-dichloro-4-nitrophenol. This intermediate is subsequently reduced to 2,6-dichloro-4-aminophenol. The final stage is the oxidative chlorination of 2,6-dichloro-4-aminophenol to produce the target compound, 2,6-dichloroquinone-4-chloroimide.

Experimental Protocols

The following protocols are based on established synthetic methods.

Stage 1: Synthesis of 2,6-dichloro-4-nitrophenol

This procedure involves the nitration of 2,6-dichlorophenol.

Materials:

-

2,6-dichlorophenol

-

Nitric acid (68%)

-

Carbon tetrachloride

-

Nitrification catalyst (e.g., X-C1)

Procedure:

-

In a four-necked flask equipped with a stirrer, add 100 mL of carbon tetrachloride and 1 mL of a nitrification catalyst.

-

Slowly add 32.6 g (0.2 mol) of 2,6-dichlorophenol and stir until fully dissolved.

-

Control the temperature at approximately 35°C and slowly add 20.4 g (0.22 mol) of 68% nitric acid.

-

After the addition is complete, maintain the reaction mixture at 35°C for 2 hours.

-

Cool the mixture to room temperature and filter the resulting solid.

-

Dry the solid to obtain 2,6-dichloro-4-nitrophenol.

Stage 2: Synthesis of 2,6-dichloro-4-aminophenol

This stage involves the reduction of the nitro group of 2,6-dichloro-4-nitrophenol.

Materials:

-

2,6-dichloro-4-nitrophenol

-

Ethanol

-

Reducing catalyst (e.g., H-C2)

-

Hydrazine hydrate (80%)

Procedure:

-

In a four-necked flask, add 100 mL of ethanol, 31.2 g (0.15 mol) of 2,6-dichloro-4-nitrophenol, and 1.5 g of a reducing catalyst.

-

Heat the mixture to 75°C with stirring.

-

After 1 hour, slowly add 14.3 g (0.23 mol) of 80% hydrazine hydrate.

-

Reflux the mixture for 3 hours.

-

Perform a hot filtration to remove the catalyst. The catalyst can be washed with hot ethanol and reused.

-

Combine the filtrate and the washings, and remove the ethanol by distillation.

-

Cool the remaining solution to room temperature to crystallize the product.

-

Filter and dry the solid to yield 2,6-dichloro-4-aminophenol.

Stage 3: Synthesis of 2,6-dichloroquinone-4-chloroimide (this compound)

This final stage involves the oxidation of 2,6-dichloro-4-aminophenol. This protocol is adapted from the synthesis of the analogous 2,6-dibromoquinone-4-chloroimide.

Materials:

-

2,6-dichloro-4-aminophenol

-

Sodium hydroxide

-

Chlorine gas

-

Hydrochloric acid, concentrated

-

Ice

Procedure:

-

Preparation of Sodium Hypochlorite Solution: In a flask, dissolve 115 g (2.9 moles) of sodium hydroxide in 175 mL of water. Add 1 kg of cracked ice and pass 108 g (1.52 moles) of chlorine gas into the mixture.

-

Dissolution of the Aminophenol: In a separate larger flask, dissolve the 2,6-dichloro-4-aminophenol in water with a small amount of concentrated hydrochloric acid, warming gently if necessary. Cool the solution to 15-17°C and add ice.

-

Oxidation: Add the freshly prepared sodium hypochlorite solution to the aminophenol solution all at once with vigorous stirring. A yellow precipitate of 2,6-dichloroquinone-4-chloroimide should form immediately.

-

Acidification: Immediately after the addition of the hypochlorite, add concentrated hydrochloric acid to keep any tin salts (if a tin-based reduction was used in the previous step) in solution.

-

Isolation and Purification: Filter the yellow precipitate using a Büchner funnel. Wash the solid with 5% hydrochloric acid to remove any inorganic impurities.

-

Dry the product at a temperature of 30-40°C.

Quantitative Data Summary

| Stage | Starting Material | Reagents | Product | Yield | Purity | Melting Point (°C) |

| 1 | 2,6-dichlorophenol | Nitric acid, Carbon tetrachloride | 2,6-dichloro-4-nitrophenol | ~95% | 99.5% (LC) | 124-126 |

| 2 | 2,6-dichloro-4-nitrophenol | Hydrazine hydrate, Ethanol | 2,6-dichloro-4-aminophenol | ~97% | 99.2% (LC) | 167-170 |

| 3 | 2,6-dichloro-4-aminophenol | Sodium hypochlorite, Hydrochloric acid | 2,6-dichloroquinone-4-chloroimide | 84-87% (for dibromo analog) | - | 65-67 |

Experimental Workflow and Diagrams

The overall synthesis can be visualized as a linear progression from the starting material to the final product.

Caption: Synthesis workflow for 2,6-dichloroquinone-4-chloroimide.

The core of the final step is the oxidation of the aminophenol. The proposed mechanism involves the formation of an N-chloro intermediate which then rearranges and is further oxidized to the final quinone imide structure.

Caption: Proposed mechanism for the final oxidation step.

An In-depth Technical Guide to the Solubility of Gibbs' Reagent in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of Gibbs' reagent (2,6-dichloroquinone-4-chloroimide) in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in preparing solutions and designing experiments involving this vital analytical reagent.

Core Data: Solubility Profile

Gibbs' reagent exhibits a range of solubilities in common organic solvents. The following table summarizes the available quantitative and qualitative data to facilitate solvent selection for various applications.

| Solvent | Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1] | Requires ultrasonic agitation for dissolution. The hygroscopic nature of DMSO can influence solubility.[1] |

| Ethanol | 50 mg/mL | Readily soluble. |

| Methanol | Moderately Soluble | A 5% solution in methanol is reported to be clear.[2][3] |

| Chloroform | Soluble / Sparingly Soluble[4][5] | Qualitative descriptions vary, suggesting moderate to low solubility. |

| Acetonitrile | Slightly Soluble[5] | Low solubility. |

| Ethyl Acetate | Slightly Soluble[5] | Sonication may be required to aid dissolution.[5] |

| Water | Less Soluble than in Alcohols[3] | Generally considered to have low water solubility. |

Experimental Protocols

Determination of Gibbs' Reagent Solubility (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[6]

Objective: To determine the saturation concentration of Gibbs' reagent in a specific organic solvent at a controlled temperature.

Materials:

-

Gibbs' Reagent (crystalline powder)

-

Selected organic solvent (analytical grade)

-

Conical flasks or vials with airtight seals

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Micropipettes

-

Centrifuge

-

Spectrophotometer or other suitable analytical instrument for quantification

-

Volumetric flasks

Procedure:

-

Preparation: Add an excess amount of Gibbs' reagent to a series of conical flasks. The excess solid is crucial to ensure that saturation is reached.

-

Solvent Addition: Accurately add a known volume of the selected organic solvent to each flask.

-

Equilibration: Seal the flasks and place them in an orbital shaker or on a magnetic stirrer at a constant, controlled temperature. Agitate the flasks for a prolonged period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is achieved.[6]

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed for a sufficient time to permit the undissolved solid to settle. For finer suspensions, centrifugation may be necessary to achieve a clear supernatant.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant from each flask.

-

Dilution and Quantification: Dilute the aliquot with a known volume of the same solvent to a concentration within the linear range of the analytical method. Analyze the concentration of Gibbs' reagent in the diluted solution using a validated analytical technique, such as UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of Gibbs' reagent in the solvent based on the measured concentration and the dilution factor.

The Gibbs Test for Phenol Detection

Gibbs' reagent is a chromogenic agent used for the colorimetric detection of phenols. The reaction involves the coupling of the reagent with a phenol under alkaline conditions to form a colored indophenol product.

General Procedure:

-

Dissolve the sample containing the phenolic compound in a suitable solvent.

-

Add a solution of Gibbs' reagent (e.g., a freshly prepared solution in ethanol).

-

Make the solution alkaline (typically using a buffer solution with a pH between 8 and 10) to facilitate the reaction.

-

Observe the formation of a blue or green color, indicating the presence of a phenol.

-

The intensity of the color can be measured spectrophotometrically for quantitative analysis.

Visualizations

Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps of the shake-flask method for determining solubility.

Reaction Mechanism: The Gibbs Test

Caption: A diagram showing the reaction of Gibbs' reagent with phenol under alkaline conditions to form a colored indophenol dye.

References

A Technical Guide to Colorimetric Analysis with Gibbs Reagent

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental principles and practical applications of colorimetric analysis using Gibbs Reagent. It is designed to serve as a technical resource for professionals in research, scientific analysis, and pharmaceutical development.

Introduction to this compound and Colorimetric Analysis

Colorimetric analysis is a widely used analytical technique that determines the concentration of a chemical compound in a solution through the measurement of color intensity.[1] this compound, chemically known as 2,6-dichloroquinone-4-chloroimide (DCQ), is a stable, yellow crystalline solid that serves as a highly effective chromogenic agent for the detection and quantification of various phenolic and other aromatic compounds.[2][3] Its primary application lies in the Gibbs test, a standard method for identifying phenols, which produces a distinct blue or green color that can be measured spectrophotometrically.[2] This reaction's specificity and sensitivity make it an invaluable tool in pharmaceutical analysis, quality control, and biochemical studies.[2][4]

Core Principles of the Gibbs Reaction

The fundamental principle of colorimetric analysis with this compound is the reaction between the reagent and a target analyte, typically a phenol, under alkaline conditions to form a colored indophenol dye.[5][6] This reaction is a type of oxidative coupling.

Reaction Mechanism:

The reaction proceeds via an electrophilic substitution mechanism. In an alkaline medium (typically a borate buffer at pH 9.4), the phenolic compound deprotonates to form a more reactive phenoxide ion.[7] The this compound then acts as an electrophile, and a condensation reaction occurs, leading to the formation of a colored indophenol product. The intensity of the resulting color is directly proportional to the concentration of the phenolic compound, which can be quantified by measuring its absorbance at a specific wavelength, typically around 600 nm.

Specificity of the Reaction:

This compound is highly specific for phenols that have an unsubstituted para position.[7] If the para position is occupied by a substituent that cannot be displaced, the reaction will not proceed to form the characteristic blue indophenol. However, if the para-substituent is a group with high electronegativity, such as a halogen or a methoxy group, the reaction may still occur through the displacement of that substituent.[8] For phenols with para-substituents of lower electronegativity, like alkyl or amino groups, the reaction may occur at the ortho or meta positions.[8] Besides phenols, this compound can also react with aromatic amines, some esters, thiols, and certain hydrazones.[9]

Caption: Reaction mechanism of this compound with a phenolic compound.

Quantitative Data and Experimental Parameters

The successful application of this compound for quantitative analysis depends on the optimization of several experimental parameters. The table below summarizes key quantitative data for the analysis of various compounds using this method.

| Compound | pH | Solvent | λmax (nm) | Linear Range (µg/mL) |

| Phenol | 9.4 | Aqueous/Ethanol | 595-630 | Varies |

| Dopamine HCl | Aqueous | Ethanol | 470 | Not Specified |

| Acenocoumarol (reduced) | Not Specified | Not Specified | 544 | 4-20 |

| Enrofloxacin | 9.4 | Not Specified | 473 | 1-7 |

| Propofol | Alkaline | Not Specified | ~600 | Not Specified |

Factors Affecting the Reaction:

-

pH: The reaction is highly pH-dependent and requires an alkaline medium, typically a borate buffer with a pH of 9.4, to facilitate the formation of the phenoxide ion.[7]

-

Temperature: The reaction rate can be influenced by temperature, and optimization may be required for specific applications.[7]

-

Interferences: The presence of reducing agents, sulfides, and other compounds like thiocresol can interfere with the reaction.[7]

Detailed Experimental Protocol

The following is a generalized protocol for the colorimetric analysis of a phenolic compound using this compound. It is essential to optimize the concentrations and incubation times for each specific analyte.

Materials:

-

This compound solution (e.g., 0.12% in ethanol)[7]

-

Borate buffer (pH 9.4)

-

Standard solutions of the analyte

-

Sample solutions

-

Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Curve:

-

Prepare a series of standard solutions of the analyte at known concentrations.

-

In separate volumetric flasks, pipette aliquots of each standard solution.

-

Add a specific volume of borate buffer to each flask to maintain the optimal pH.

-

Add a precise volume of the this compound solution to each flask, mix thoroughly, and allow the reaction to proceed for a specified incubation time (e.g., 60 minutes).[7]

-

Dilute to the final volume with distilled water.

-

Measure the absorbance of each solution at the predetermined λmax against a reagent blank.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Analysis of Sample:

-

Prepare the sample solution, performing any necessary dilutions to bring the analyte concentration within the linear range of the standard curve.

-

Follow the same procedure as for the standard solutions (addition of buffer, this compound, incubation, and dilution).

-

Measure the absorbance of the sample solution.

-

Determine the concentration of the analyte in the sample by interpolating from the standard curve.

-

Caption: General workflow for colorimetric analysis using this compound.

Applications in Drug Development and Research

This compound has found numerous applications in the pharmaceutical field due to its reliability and simplicity.

-

Quantification of Active Pharmaceutical Ingredients (APIs): It is used for the spectrophotometric determination of drugs containing phenolic or primary/secondary amine functionalities, such as Dopamine HCl and the anesthetic propofol.[6][7]

-

Analysis of Drug Formulations: The method can be applied to assay the concentration of drugs in various dosage forms.

-

Detection of Phenolic Impurities: In quality control, it can detect and quantify phenolic impurities in drug substances and formulations.

-

Biochemical Assays: The reagent is employed in the analysis of biological samples for phenolic compounds, which can be relevant in metabolic studies.

-

Antioxidant Analysis: Since many antioxidant compounds are phenolic in nature, this compound can be used to assess the total phenolic content, which often correlates with antioxidant activity.[5]

Conclusion

Colorimetric analysis using this compound is a robust, sensitive, and specific method for the determination of phenolic compounds and other reactive analytes. Its ease of use and cost-effectiveness make it a valuable tool for researchers, scientists, and drug development professionals. By understanding the core principles of the reaction and optimizing the experimental conditions, this method can provide accurate and reliable quantitative results in a variety of scientific and industrial settings.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. musechem.com [musechem.com]

- 3. 2,6-Dichloroquinone-4-chloroimide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. publications.anveshanaindia.com [publications.anveshanaindia.com]

- 8. Mass spectrometric detection of the Gibbs reaction for phenol analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.mu-varna.bg [journals.mu-varna.bg]

The Theoretical Cornerstone of Indophenol Formation with Gibbs Reagent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the theoretical principles underpinning the formation of indophenol dyes through the reaction with Gibbs reagent (2,6-dichloroquinone-4-chloroimide). This classic colorimetric reaction remains a valuable tool for the detection and quantification of phenols in various matrices, including pharmaceutical compounds and environmental samples. This document elucidates the reaction mechanism, optimal conditions, and provides a detailed experimental protocol for its application.

Core Principles of the Gibbs Reaction

The Gibbs reaction is a highly specific colorimetric assay for the determination of phenols that have an unsubstituted para position. The reaction involves the electrophilic substitution of a phenol with this compound in an alkaline medium to produce a characteristic blue or violet indophenol dye.

The Reagents

-

This compound (2,6-dichloroquinone-4-chloroimide): This is the primary reagent that acts as an electrophile in the reaction. Its structure is characterized by a quinone imide core with two chlorine substituents. The reagent is typically prepared as a fresh solution in a suitable organic solvent like ethanol or acetone, and should be stored in a refrigerator to maintain stability.

-

Phenolic Compounds: The substrate for the reaction is a phenol or a compound containing a phenolic moiety. A critical requirement for a positive Gibbs test is an unsubstituted para-position relative to the hydroxyl group. Phenols with substituents at the para position, especially those with high electronegativity like methoxy or halogens, may still react, but the reaction often proceeds through the displacement of the substituent.

-

Alkaline Buffer: The reaction is carried out in an alkaline environment, typically with a pH between 8.0 and 10.0. Borate or phosphate buffers are commonly used to maintain the optimal pH. The alkaline conditions are crucial for two primary reasons:

-

Deprotonation of the Phenol: The hydroxyl group of the phenol is deprotonated to form a more nucleophilic phenoxide anion, which is the reactive species that attacks the this compound.

-

Hydrolysis of this compound: In some proposed mechanisms, the this compound may first undergo hydrolysis to form a dichloro-benzoquinone monoamine, which then acts as the electrophile.

-

The Reaction Mechanism

The formation of indophenol is an electrophilic aromatic substitution reaction. The generally accepted mechanism proceeds as follows:

-

Activation of the Phenol: In an alkaline medium, the phenol (ArOH) is in equilibrium with its corresponding phenoxide ion (ArO⁻). The phenoxide ion is a much stronger nucleophile than the neutral phenol due to the increased electron density on the aromatic ring.

-

Electrophilic Attack: The electron-rich phenoxide ion attacks the electron-deficient carbon atom of the this compound (or its hydrolyzed form). This attack typically occurs at the para-position of the phenoxide ion, as it is sterically more accessible and electronically activated.

-

Intermediate Formation: The nucleophilic attack leads to the formation of an unstable intermediate adduct.

-

Elimination and Rearrangement: The intermediate undergoes a series of steps involving the elimination of a chloride ion and a proton, leading to the formation of the conjugated indophenol dye. The resulting indophenol is responsible for the characteristic blue or violet color, with an absorption maximum generally around 600-650 nm.

Quantitative Data

| Phenolic Compound | Optimal pH | Wavelength of Maximum Absorbance (λmax) (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| Phenol | 8.5 - 10.0 | ~600-650 | Data not consistently reported |

| Catecholamine | 8.0 | Not specified | Data not consistently reported |

| Capsaicin | Alkaline | Not specified | Data not consistently reported |

| Permethrin (phenolic residue) | Alkaline | ~600 | Data not consistently reported |

Note: Researchers should determine the molar absorptivity for their specific analyte and experimental conditions to ensure accurate quantification.

Detailed Experimental Protocol: Spectrophotometric Determination of a Phenolic Compound

This protocol provides a general procedure for the colorimetric determination of a phenol using this compound. It is recommended to optimize the conditions for each specific analyte.

Materials and Reagents

-

This compound Solution (e.g., 0.1% w/v in ethanol, freshly prepared and stored in a refrigerator)

-

Borate Buffer (pH 9.4): Dissolve boric acid and sodium hydroxide in deionized water and adjust the pH.

-

Phenolic standard solutions of known concentrations.

-

Sample solutions containing the phenolic analyte.

-

Spectrophotometer.

-

Volumetric flasks and pipettes.

Procedure

-

Preparation of Standard Curve:

-

Prepare a series of standard solutions of the phenolic compound of interest in deionized water or a suitable solvent.

-

Into a series of test tubes, pipette a fixed volume (e.g., 5 mL) of each standard solution.

-

Prepare a blank solution containing the same volume of deionized water or solvent.

-

To each tube, add a specific volume of the borate buffer (e.g., 1 mL) and mix well.

-

Add a fixed volume of the this compound solution (e.g., 0.5 mL) to each tube, mix thoroughly, and allow the color to develop for a specified time (e.g., 30 minutes) at room temperature, protected from light.

-

Measure the absorbance of each solution at the predetermined λmax (e.g., 620 nm) against the blank.

-

Plot a calibration curve of absorbance versus concentration of the phenolic standard.

-

-

Analysis of Sample:

-

Pipette the same volume (e.g., 5 mL) of the sample solution into a test tube.

-

Follow the same procedure as for the standards (addition of buffer and this compound, incubation, and absorbance measurement).

-

Determine the concentration of the phenolic compound in the sample by interpolating its absorbance value on the standard curve.

-

Visualizations

Reaction Pathway of Indophenol Formation

Caption: The electrophilic substitution mechanism of indophenol formation from phenol and this compound.

Experimental Workflow for Phenol Quantification

Caption: A typical workflow for the spectrophotometric quantification of phenols using the Gibbs reaction.

Methodological & Application

Application Notes and Protocols for the Quantification of Polyphenols using Gibbs Reagent Spectrophotometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gibbs reagent, 2,6-dichloro-p-benzoquinone-4-chloroimine, provides a classic and effective method for the spectrophotometric determination of total phenolic content. This method is predicated on the reaction of the this compound with phenols in an alkaline medium, typically at a pH of 9-10, to produce a colored indophenol dye. The intensity of the resulting blue or green color is directly proportional to the concentration of phenolic compounds and can be quantified by measuring its absorbance at a specific wavelength. This technique is particularly useful for the analysis of phenols that have an unsubstituted para-position. For phenols where the para-position is substituted with certain groups, the reaction may be inhibited or proceed through displacement of the substituent.

Principle of the Method

Under alkaline conditions, the this compound reacts with phenolic compounds to form a stable indophenol chromophore. The reaction mechanism involves the electrophilic substitution of the phenol at the para-position by the this compound, followed by oxidation to form the colored dye. The optimal pH for this reaction is approximately 9.4, which is typically maintained using a borate buffer. The resulting indophenol solution exhibits a maximum absorbance (λmax) in the range of 600-610 nm, which allows for sensitive and specific quantification.

Experimental Protocols

Materials and Reagents

-

This compound Solution (e.g., 1 mg/mL in ethanol): Dissolve 100 mg of 2,6-dichloro-p-benzoquinone-4-chloroimine in 100 mL of absolute ethanol. This solution should be freshly prepared and protected from light.

-

Borate Buffer (0.1 M, pH 9.4):

-

Prepare a 0.1 M solution of boric acid (6.18 g/L in distilled water).

-

Prepare a 0.1 M solution of sodium borate (borax, Na₂B₄O₇·10H₂O) (38.1 g/L in distilled water).

-

To prepare the buffer, you can titrate the 0.1 M boric acid solution with the 0.1 M sodium borate solution until a pH of 9.4 is achieved, monitoring with a calibrated pH meter. Alternatively, dissolve 6.18 g of boric acid in approximately 900 mL of distilled water, adjust the pH to 9.4 with a concentrated NaOH solution, and then bring the final volume to 1 L with distilled water.

-

-

Phenolic Standard (e.g., Gallic Acid, 1 mg/mL): Prepare a stock solution by dissolving 100 mg of gallic acid in 100 mL of distilled water. From this stock, prepare a series of working standards by serial dilution.

-

Sample Solutions: Prepare extracts of the test material in an appropriate solvent (e.g., ethanol, methanol, water) to achieve a concentration of polyphenols within the linear range of the assay.

Experimental Workflow Diagram

Spectrophotometric Measurement Protocol

-

Pipetting: Into a set of test tubes, pipette 1.0 mL of each standard concentration and sample extract.

-

Blank Preparation: Prepare a blank by pipetting 1.0 mL of the solvent used for the sample/standard into a separate test tube.

-

Buffer Addition: Add 5.0 mL of the 0.1 M borate buffer (pH 9.4) to each tube and mix thoroughly.

-

This compound Addition: Add 1.0 mL of the this compound solution to each tube, including the blank. Mix immediately.

-

Incubation: Allow the reaction to proceed at room temperature for 15 minutes.

-

Spectrophotometric Reading: Measure the absorbance of each solution at the wavelength of maximum absorbance (typically around 605 nm) against the prepared blank.

-

Calibration Curve: Plot the absorbance values of the standards against their corresponding concentrations to generate a calibration curve.

-

Quantification: Determine the concentration of polyphenols in the sample extracts by interpolating their absorbance values on the calibration curve.

Data Presentation

The quantitative data obtained from the spectrophotometric analysis should be summarized for clarity and ease of comparison.

| Parameter | Value/Range |

| Wavelength of Max Absorbance (λmax) | 600 - 610 nm |

| Optimal pH | 9.4 |

| Incubation Time | 15 minutes |

| Incubation Temperature | Room Temperature |

| Linearity Range (Typical) | 1 - 10 µg/mL (Phenol) |

| Correlation Coefficient (R²) | > 0.99 |

Signaling Pathway Diagram: Gibbs Reaction

Discussion and Considerations

-

Specificity: The this compound is highly specific for phenols with an unsubstituted para-position. The presence of substituents at the para-position, such as alkyl, carboxyl, or aldehyde groups, can inhibit the reaction. However, some para-substituents, like halogens, may be displaced during the reaction.

-

Interferences: Compounds that can be readily oxidized or that absorb in the same wavelength range may interfere with the assay. It is crucial to run appropriate blanks and controls.

-

Standard Selection: The choice of the phenolic standard (e.g., gallic acid, catechin, phenol) will influence the quantification. The results should be expressed as equivalents of the standard used.

-

Sample Preparation: The extraction method and solvent can significantly impact the measured polyphenol content. The chosen procedure should be optimized for the specific sample matrix.

By following this detailed protocol, researchers can reliably quantify the total phenolic content in various samples, contributing to advancements in natural product chemistry, food science, and drug development.

Application Note: Determination of Capsaicinoids in Chili Extracts with Gibbs Reagent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a colorimetric method for the quantitative determination of capsaicinoids in chili pepper extracts using Gibbs reagent (2,6-dichloroquinone-4-chloroimide). This method offers a rapid and cost-effective alternative to more complex chromatographic techniques like HPLC, making it suitable for high-throughput screening and quality control of chili extracts. The protocol involves a selective extraction of capsaicinoids followed by a chromogenic reaction with this compound in an alkaline medium, resulting in a colored product that can be quantified spectrophotometrically.

Principle of the Method

Capsaicinoids, the compounds responsible for the pungency of chili peppers, are phenolic compounds. The this compound is a chromogenic agent that selectively reacts with phenols in an alkaline solution to produce a characteristic indophenol dye. The intensity of the resulting blue color is directly proportional to the concentration of capsaicinoids and can be measured using a spectrophotometer at a wavelength of 600 nm.[1][2] This method relies on the efficient separation of capsaicinoids from other pigments present in the chili extract to avoid interference.[1][2]

Apparatus and Reagents

-

Spectrophotometer

-

Vortex mixer

-

Nitrogen gas supply

-

Glass test tubes

-

Pipettes

-

n-Hexane

-

0.05N Sodium Hydroxide (NaOH)

-

1N Hydrochloric Acid (HCl)

-

0.1% this compound (2,6-dichloroquinone-4-chloroimide, DCQ) solution

-

2.5% Ammonia solution

-

Capsaicin standard

-

Methanol

-

Chili pepper extract

Experimental Protocol

This protocol is adapted from the method described by Ryu et al. (2017).[1]

Preparation of Standard Solutions

-

Prepare a stock solution of capsaicin by dissolving 5 mg of capsaicin in 10 mL of methanol.

-

Create a series of standard solutions by transferring 50 µL, 100 µL, 200 µL, and 400 µL of the stock solution into separate glass test tubes.

-

Evaporate the methanol from the standard solutions using a stream of nitrogen gas.

-

Dissolve each dried standard in 4 mL of n-hexane.

-

Proceed with the extraction and color development as described in section 3.3.

Sample Preparation and Extraction

-

Transfer an appropriate amount of the chili pepper extract into a glass test tube.

-

Completely dry the extract using a stream of nitrogen gas.

-

Add 5 mL of n-hexane to the dried extract and let it stand at room temperature for 10 minutes to dissolve the capsaicinoids.

-

Carefully transfer 4 mL of the n-hexane layer to a new test tube, avoiding any solid material.

Liquid-Liquid Extraction and Color Development

-

To the 4 mL of n-hexane solution (from either the standard or the sample), add 10 mL of 0.05N NaOH solution.

-

Vortex the mixture vigorously to facilitate the transfer of capsaicinoids from the hexane layer to the aqueous NaOH layer.

-

Carefully remove and discard the upper n-hexane layer.

-

Take 1 mL of the remaining NaOH layer and mix it sequentially with:

-

50 µL of 1N HCl

-

50 µL of 0.1% this compound (DCQ) solution

-

50 µL of 2.5% ammonia solution

-

-

Allow the mixture to react at room temperature for 10 minutes for color development.[1]

Spectrophotometric Measurement

-

Measure the absorbance of the resulting solution at 600 nm using a spectrophotometer.[1]

-

Use a blank solution (prepared in the same way but without the capsaicinoid standard or sample) to zero the spectrophotometer.

-

Construct a standard curve by plotting the absorbance of the standard solutions against their known concentrations.

-

Determine the concentration of capsaicinoids in the sample by interpolating its absorbance on the standard curve.

Data Presentation

The colorimetric method using this compound shows a high correlation with the HPLC method for the quantification of capsaicinoids in both fresh and dry red pepper extracts.[2][3]

| Sample Type | Method | R² value vs. HPLC | Minimum Detection Limit | Reference |

| Fresh Pepper | Colorimetric (this compound) | 0.9973 | 1 µg/mL | [1][3] |

| Dry Red Pepper | Colorimetric (this compound) | 0.9816 | 1 µg/mL | [1][3] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the determination of capsaicinoids.

Chemical Reaction Pathway

Caption: Reaction of capsaicinoids with this compound.

Conclusion

The this compound method provides a simple, rapid, and reliable means for the quantification of capsaicinoids in chili extracts. Its high correlation with HPLC results validates its use for routine analysis where high throughput is a priority. This application note provides a detailed protocol and the necessary information for the successful implementation of this method in a laboratory setting.

References

Application Notes: Quantification of Vitamin B6 using Gibbs Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B6 is a water-soluble vitamin that plays a vital role in numerous metabolic processes within the human body. Its accurate quantification in various matrices, including pharmaceutical preparations and food products, is crucial for quality control and nutritional assessment. The Gibbs reagent method offers a simple and cost-effective colorimetric approach for the determination of vitamin B6 (pyridoxine). This method is based on the reaction of pyridoxine with 2,6-dichloroquinone-4-chloroimide (this compound) in an alkaline medium to form a colored indophenol dye. The intensity of the resulting blue color, measured spectrophotometrically at 650 nm, is directly proportional to the concentration of vitamin B6.

Principle of the Method

The quantification of vitamin B6 using this compound relies on a classic colorimetric reaction. In an alkaline environment, provided by an ammonium chloride-ammonium hydroxide buffer, the this compound (2,6-dichloroquinone-4-chloroimide) reacts with the phenolic group of pyridoxine. This coupling reaction results in the formation of a stable blue indophenol dye. The absorbance of this dye is measured at its maximum wavelength (λmax) of 650 nm. The concentration of vitamin B6 in the sample is then determined by comparing its absorbance to a standard curve prepared from known concentrations of pyridoxine.

Experimental Protocols

Preparation of Reagents

-

Standard Vitamin B6 Solution (100 µg/mL): Accurately weigh 10 mg of pyridoxine hydrochloride and dissolve it in 100 mL of deionized water in a volumetric flask. This stock solution should be stored in a dark, cool place.

-

Working Standard Vitamin B6 Solutions: Prepare a series of working standards by diluting the stock solution with deionized water to obtain concentrations ranging from 1 µg/mL to 10 µg/mL.

-

This compound Solution (0.4% w/v): Dissolve 40 mg of 2,6-dichloroquinone-4-chloroimide in 10 mL of isopropanol. This reagent should be prepared fresh daily and stored in an amber bottle to protect it from light.

-

Ammonium Chloride-Ammonium Hydroxide Buffer (pH ~10): Dissolve 67.5 g of ammonium chloride in approximately 200 mL of deionized water. Add 570 mL of concentrated ammonium hydroxide solution (28-30%) and dilute to 1000 mL with deionized water. The pH of this buffer should be approximately 10.

Sample Preparation

-

Pharmaceutical Tablets: Weigh and finely powder a representative number of tablets. Dissolve a portion of the powder, equivalent to a known amount of pyridoxine hydrochloride, in deionized water. Filter the solution to remove any insoluble excipients and dilute to a final concentration within the linear range of the assay.

-

Liquid Samples (e.g., Syrups, Injections): Dilute the liquid sample with deionized water to bring the vitamin B6 concentration into the working range of the assay.

Assay Procedure

-

Pipette 5 mL of each working standard solution and the prepared sample solution into separate test tubes.

-

Prepare a blank by pipetting 5 mL of deionized water into a separate test tube.

-

To each tube, add 2 mL of the ammonium chloride-ammonium hydroxide buffer and mix well.

-

Add 1 mL of the this compound solution to each tube, mix thoroughly, and allow the reaction to proceed for 5 minutes at room temperature.

-

Measure the absorbance of the blue-colored solution at 650 nm using a spectrophotometer, with the reagent blank used to zero the instrument.

Data Presentation

Table 1: Calibration Curve Data for Vitamin B6 Quantification

| Concentration of Vitamin B6 (µg/mL) | Absorbance at 650 nm |

| 1.0 | 0.112 |

| 2.0 | 0.225 |

| 4.0 | 0.451 |

| 6.0 | 0.678 |

| 8.0 | 0.902 |

| 10.0 | 1.127 |

Table 2: Method Validation Parameters for the this compound Assay

| Parameter | Result |

| Linearity Range | 1.0 - 10.0 µg/mL |

| Correlation Coefficient (r²) | 0.9995 |

| Limit of Detection (LOD) | 0.25 µg/mL |

| Limit of Quantification (LOQ) | 0.75 µg/mL |

| Accuracy (Recovery %) | 98.5% - 101.2% |

| Precision (RSD %) | < 2.0% |

Visualizations

Caption: Chemical reaction pathway for the quantification of Vitamin B6.

Caption: Step-by-step experimental workflow for Vitamin B6 analysis.

Application Notes and Protocols for the Use of Gibbs Reagent in Pharmaceutical Quality Control

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Gibbs reagent, 2,6-dichloroquinone-4-chloroimide (DCQ), is a versatile chromogenic agent employed in pharmaceutical quality control for the detection and quantification of various active pharmaceutical ingredients (APIs). Its primary application lies in the analysis of phenolic compounds, where it undergoes a characteristic reaction to form a colored indophenol dye. This reaction provides a simple and rapid colorimetric method for the determination of phenolic drugs. Additionally, this compound can react with other functional groups, such as primary and secondary amines, extending its utility in pharmaceutical analysis, although its application for sulfonamides is less commonly documented.

These application notes provide detailed protocols for the use of this compound in the spectrophotometric and thin-layer chromatographic (TLC) analysis of pharmaceuticals, along with insights into its reaction mechanisms and method validation.

Spectrophotometric Analysis of Phenolic Drugs

The reaction of this compound with a phenol in an alkaline medium results in the formation of a blue or violet indophenol dye, which can be quantified spectrophotometrically.[1] The general reaction mechanism is depicted below.

Reaction Mechanism: Phenol with this compound

Caption: Reaction of a phenol with this compound to form a colored indophenol dye.

Application Example: Quantitative Determination of Thymol

This protocol describes the spectrophotometric determination of thymol in pharmaceutical preparations.[1]

Experimental Protocol:

-

Reagent Preparation:

-

Thymol Standard Stock Solution (100 µg/mL): Dissolve 0.01 g of thymol in 5 mL of absolute ethanol and dilute to 100 mL with distilled water.

-

This compound (DCQ) Solution (0.1052% w/v): Dissolve 0.1052 g of 2,6-dichloroquinone-4-chloroimide in ethanol and dilute to 100 mL. Prepare this solution fresh.[1]

-

Borate Buffer (pH 10): Mix 50 mL of 0.025 M sodium tetraborate decahydrate with 18.3 mL of 0.1 M sodium hydroxide and dilute to 100 mL with distilled water.[1]

-

-

Sample Preparation (for a mouthwash containing thymol):

-

Accurately measure a volume of the mouthwash equivalent to a known concentration of thymol and dilute with distilled water to bring the thymol concentration into the Beer's law range.

-

-

Procedure:

-

Into a series of 10 mL volumetric flasks, pipette increasing volumes of the thymol standard solution to prepare a set of calibration standards.

-

To each flask, add 3 mL of the borate buffer (pH 10).

-

Add 1 mL of the this compound solution to each flask, mix well, and allow the reaction to proceed for a specified time (e.g., 15 minutes) at room temperature.

-

Dilute to the mark with distilled water and mix thoroughly.

-

Measure the absorbance of the resulting blue solution at 605 nm against a reagent blank prepared in the same manner without the analyte.[1]

-

-

Data Analysis:

-

Construct a calibration curve by plotting the absorbance versus the concentration of thymol.

-

Determine the concentration of thymol in the sample preparation using the regression equation of the calibration curve.

-

Quantitative Data for Thymol Assay:

| Parameter | Value | Reference |

| Wavelength of Max. Absorbance (λmax) | 605 nm | [1] |

| Beer's Law Range | 0.04–16 µg/mL | [1] |

| Molar Absorptivity | 18430 L·mol⁻¹·cm⁻¹ | [1] |

| Sandell's Sensitivity | 0.008 µg·cm⁻² | [1] |

| Mean Recovery | 100.50% | [1] |

| Relative Standard Deviation (RSD) | < 1% | [1] |

Thin-Layer Chromatography (TLC) Visualization

This compound is an effective spray reagent for the visualization of phenolic compounds on a TLC plate.[2]

Experimental Protocol:

-

TLC Plate Development:

-

Spot the sample and standard solutions onto a silica gel TLC plate.

-

Develop the chromatogram using a suitable mobile phase (e.g., for many phenolic compounds, a mixture of non-polar and polar solvents can be used).

-

After development, remove the plate from the chamber and dry it completely.

-

-

Visualization:

-

Prepare a spray solution of this compound (e.g., 1% in ethanol).

-

In a well-ventilated fume hood, spray the dried TLC plate evenly with the this compound solution.

-

Expose the plate to ammonia vapors by placing it in a chamber containing a beaker of concentrated ammonium hydroxide.[3]

-

Phenolic compounds will appear as distinct colored spots (typically blue or green) on a pale background.[2][3]

-

-

Analysis:

-

Calculate the Retention Factor (Rf) values of the spots and compare them with those of the standards for identification.

-

Logical Workflow for TLC Analysis:

Caption: Workflow for the identification of phenolic compounds using TLC with this compound.

Application to Sulfonamides and Other Amines

This compound is known to react with primary and secondary amines.[4] Sulfonamides possess a primary aromatic amino group, which theoretically should react with this compound. However, specific and validated protocols for the quantitative determination of sulfonamides using this method are not widely documented in readily available literature. The reaction is presumed to proceed via the interaction of the amino group with the this compound.

Proposed Reaction with Aromatic Amines

The reaction of this compound with a primary aromatic amine is expected to yield a colored product, although the exact structure of the adduct may vary.

General Reaction Scheme with an Aromatic Amine:

Caption: General reaction of an aromatic amine with this compound.

Note on Sulfonamide Analysis:

While a detailed, validated protocol for sulfonamide analysis using this compound is not provided due to a lack of specific literature, researchers can explore this application by adapting the general principles for phenolic compounds. This would involve optimizing reaction conditions such as pH, solvent, reaction time, and temperature, followed by a thorough method validation to establish parameters like linearity, accuracy, precision, and specificity.

Method Validation in Pharmaceutical Quality Control

Any analytical method developed using this compound for pharmaceutical quality control must be validated to ensure its suitability for its intended purpose.

Key Validation Parameters:

| Parameter | Description |

| Specificity | The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of test results obtained by the method to the true value. Often assessed using recovery studies. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |

Logical Relationship of Quality Control Steps:

Caption: The role of method validation in pharmaceutical quality control.

This compound offers a valuable tool for the quality control of phenolic pharmaceuticals due to its simple, rapid, and cost-effective colorimetric reaction. The provided protocols for spectrophotometric and TLC analysis can be adapted for various phenolic drugs. While its application to sulfonamides is theoretically possible, it requires further research and validation to establish it as a routine analytical method. As with any analytical procedure in the pharmaceutical industry, rigorous method validation is essential to ensure the reliability and accuracy of the results.

References

Application Notes & Protocols: Flow Injection Analysis of Phenolic Compounds Using Gibbs Reagent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a foundational protocol for the determination of phenolic compounds using Flow Injection Analysis (FIA) coupled with spectrophotometric detection based on the Gibbs reaction. This method is applicable for the quantitative analysis of various phenolic compounds, including active pharmaceutical ingredients (APIs), in drug formulations and for monitoring phenolic contaminants in water samples.

Principle and Reaction Chemistry

Flow Injection Analysis (FIA) is a highly efficient automated technique that involves the injection of a discrete sample volume into a continuously flowing carrier stream. The sample mixes and reacts with reagents in the stream to form a detectable product, which is then measured by a detector.

This method utilizes the well-established Gibbs reaction, where 2,6-dichloroquinone-4-chloroimide (Gibbs Reagent) reacts with phenols in an alkaline medium to produce a colored indophenol derivative. The intensity of the resulting blue-colored product is proportional to the concentration of the phenolic compound and is measured spectrophotometrically at approximately 610 nm. The reaction is highly specific for phenols with an unsubstituted para-position, although reactions can occur at other positions under certain conditions.

Reaction Scheme:

Instrumentation and Reagents

2.1. Instrumentation

-

Flow Injection Analysis (FIA) system comprising:

-

Peristaltic pump with pump tubes

-

Injection valve with a sample loop

-

Reaction coil

-

Spectrophotometric detector with a flow-through cell

-

Data acquisition system (computer with appropriate software)

-

2.2. Reagents and Solutions

-

This compound Solution: A stock solution of 2,6-dichloroquinone-4-chloroimide should be prepared fresh daily by dissolving an appropriate amount in a suitable solvent, such as ethanol or methanol, and then diluting with deionized water. Note: The optimal concentration needs to be determined during method development.

-

Buffer Solution: A buffer solution to maintain an alkaline pH (typically pH 9-10) is required. A borate or phosphate buffer is commonly used.

-

Carrier Stream: The buffer solution is typically used as the carrier stream.

-

Standard Solutions: Stock standard solutions of the target phenolic analyte should be prepared in a suitable solvent and serially diluted with deionized water to prepare working standards for calibration.

-

Sample Solutions: Samples containing the phenolic analyte should be appropriately diluted with deionized water to fall within the linear range of the method.

Experimental Protocols

3.1. Generic FIA-Gibbs Reagent Method Protocol

This protocol provides a starting point for method development. The specific parameters should be optimized for each application.

-

System Setup: Assemble the FIA manifold as depicted in the workflow diagram below. Ensure all connections are secure and the pump tubes are in good condition.

-

Reagent Preparation: Prepare the this compound solution and the alkaline buffer solution. Degas all solutions before use.

-

System Start-up: Start the peristaltic pump and allow the carrier stream (buffer solution) and the this compound solution to flow through the system until a stable baseline is achieved on the detector.

-

Calibration: Inject a series of standard solutions of the phenolic analyte of known concentrations in triplicate, from lowest to highest concentration. Record the peak height or peak area for each injection.

-

Sample Analysis: Inject the prepared sample solutions in triplicate and record the peak height or peak area.

-

Data Analysis: Construct a calibration curve by plotting the average peak height/area against the concentration of the standard solutions. Determine the concentration of the phenolic analyte in the sample solutions from the calibration curve.

3.2. Signaling Pathway Diagram

The following diagram illustrates the chemical reaction pathway for the formation of the colored indophenol product.

Troubleshooting & Optimization

Technical Support Center: Optimizing Gibbs Reagent Reactions

Welcome to the technical support center for the Gibbs Reagent assay. This guide provides detailed troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the pH for the reaction between this compound (2,6-dichloroquinone-4-chloroimide) and phenols.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and how does it work?

A1: this compound, or 2,6-dichloroquinone-4-chloroimide, is a chromogenic reagent used for the colorimetric detection of phenols. In an alkaline environment, the reagent undergoes hydrolysis and then couples with a phenol at the position para to the hydroxyl group. This reaction forms a colored indophenol dye, which can be quantified spectrophotometrically. The intensity of the resulting color is proportional to the concentration of the phenol.

Q2: Why is pH the most critical parameter in the this compound reaction?

A2: The pH of the reaction medium is crucial for two primary reasons. First, the reaction requires alkaline conditions (typically pH 8.0-10.0) to facilitate the necessary hydrolysis of the this compound into its reactive form.[1] Second, the stability and absorbance spectrum of the final indophenol dye product can be pH-dependent. Operating outside the optimal pH range can lead to slow reaction rates, incomplete reactions, or degradation of the colored product, all of which result in inaccurate and non-reproducible measurements.

Q3: What is the optimal pH range for the reaction?

A3: The generally accepted optimal pH range for a rapid and complete Gibbs reaction is between 9.0 and 10.0.[1] Reproducible results are typically obtained within a slightly broader range of pH 8.0 to 10.0.[2] The reaction rate is significantly affected by pH; for example, color formation that takes only two minutes at pH 10 may take over 15 minutes at pH 8.5.[1] It is highly recommended to determine the precise optimal pH for each specific phenolic compound being analyzed.

Q4: Can this compound react with phenols that have a substituent at the para-position?

A4: Yes, under certain conditions. While the classic reaction yields a blue indophenol dye with phenols that have an unsubstituted para-position, para-substituted phenols can still react. If the para-substituent has a high electronegativity (e.g., methoxy, halogens), the reaction may proceed by displacing that substituent.[3] For less electronegative groups (e.g., alkyl), the reaction may occur at an ortho or meta position, often resulting in a different colored product.[3]

Troubleshooting Guide

| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |

| No or very weak color development | pH is too low (acidic or neutral): The reagent is not being hydrolyzed to its active form. | Ensure the reaction is buffered to the optimal alkaline range (pH 8.0-10.0). Use a calibrated pH meter to verify the pH of your buffer and final reaction mixture. |

| Incorrect buffer type: Buffers containing primary amines (e.g., Tris, Glycine) or ammonia can react with the this compound, consuming it and preventing the reaction with the phenol.[2] | Use a non-reactive buffer system such as borate or phosphate buffer. Borate buffers are often preferred for their stability and bacteriocidal properties. | |

| Phenol is para-substituted: The position required for the classic indophenol formation is blocked. | Confirm the structure of your analyte. If it is para-substituted, the reaction may not occur or may yield a different, unexpected product. | |

| Inconsistent or non-reproducible results | Poor pH control: The pH of the reaction is fluctuating between experiments, leading to variable reaction rates and color development. | Prepare fresh buffer for each experiment and always verify the pH. Ensure thorough mixing of all components. Refer to the pH Optimization Protocol below. |

| Reagent degradation: this compound is sensitive to light and moisture and can degrade over time. | Store the reagent in a dark, dry place. Prepare fresh reagent solutions daily for best results. | |

| Color fades quickly or changes hue | pH is too high or too low: The formed indophenol dye is unstable outside of the optimal pH range. Indophenols can change color based on pH; for example, some change from green to blue as the pH drops below 8.[4] | Optimize the pH to ensure maximum color stability. Measure the absorbance promptly after the recommended incubation time. |

| Photodegradation: The indophenol dye product may be sensitive to light. | Protect the reaction from direct light by using amber vials or covering the plate/cuvettes during incubation and prior to measurement. | |

| A precipitate forms in the reaction well/cuvette | Low analyte solubility: The phenol or the resulting indophenol dye may not be soluble in the aqueous buffer system. | Try adding a small amount of a co-solvent like ethanol to the reaction mixture to improve solubility. |

| Buffer incompatibility: Certain buffer salts (e.g., phosphate) can precipitate with cations that may be present in the sample matrix. | Consider using an alternative buffer like borate. If your sample contains divalent cations, avoid phosphate buffers. |

Data Presentation: Effect of pH on Reaction Outcome

This table summarizes typical results from a pH optimization experiment for a generic phenol, demonstrating the critical nature of pH for reaction speed and color intensity.

| pH | Reaction Rate (Time to Max Absorbance) | Relative Absorbance at λmax (~650 nm) | Observations |

| 7.5 | > 30 minutes | 25% | Very slow reaction, incomplete color development. |

| 8.0 | ~ 20 minutes | 60% | Reaction proceeds slowly, color is suboptimal. |

| 8.5 | ~ 15 minutes | 85% | Acceptable rate, but may not be optimal for all phenols.[1] |

| 9.0 | ~ 5 minutes | 98% | Fast reaction with strong, stable color. Often optimal. |

| 9.5 | ~ 3 minutes | 100% | Fast reaction with strong, stable color. Often optimal. |

| 10.0 | ~ 2 minutes | 95% | Very fast reaction, but risk of color instability increases.[1] |

| 10.5 | < 2 minutes | 80% | Potential for rapid degradation of the indophenol product. |

Experimental Protocols

Protocol: Spectrophotometric Determination of a Phenol using this compound

This protocol provides a general method for the analysis of a known phenol.

-

Reagent Preparation:

-

Phenol Standard Stock Solution: Prepare a 1 mg/mL stock solution of the target phenol in 95% ethanol.

-

This compound Solution: Prepare a 0.2% (w/v) solution of 2,6-dichloroquinone-4-chloroimide in 95% ethanol. This solution should be prepared fresh daily and stored in an amber bottle.

-

Borate Buffer (0.1 M, pH 9.4): Dissolve 3.81 g of sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O) in ~950 mL of deionized water. Adjust the pH to 9.4 using 0.1 M NaOH or 0.1 M HCl. Make up the final volume to 1 L.

-

-

Assay Procedure (96-well plate format):

-

Add 20 µL of your phenol standard or unknown sample to each well.

-

Add 180 µL of the Borate Buffer (pH 9.4) to each well.

-

To initiate the reaction, add 20 µL of the this compound solution to each well.

-

Mix gently on a plate shaker for 30 seconds.

-

Incubate the plate at room temperature, protected from light, for 15-20 minutes to allow for full color development.

-

Measure the absorbance at the wavelength of maximum absorbance (λmax) for the specific indophenol dye, typically between 600-670 nm.

-

Protocol: Experimental Optimization of Reaction pH

Use this protocol to determine the ideal pH for your specific phenol.

-

Prepare a series of buffers: Prepare a set of 0.1 M borate buffers with pH values ranging from 7.5 to 10.5 in 0.5 pH unit increments (i.e., 7.5, 8.0, 8.5, 9.0, 9.5, 10.0, 10.5). Verify each buffer's pH with a calibrated meter.

-

Set up the experiment: For each pH value, set up triplicate reactions in a 96-well plate. In each well, add a fixed, known concentration of your phenol standard.

-

Run the reaction: To the designated wells for each pH, add the corresponding buffer and then initiate the reaction with the this compound solution as described in the protocol above.

-

Monitor the reaction: Measure the absorbance of the plate kinetically every 2 minutes for a total of 30 minutes.

-

Analyze the data:

-

For each pH, plot Absorbance vs. Time. The initial slope of this curve represents the initial reaction rate.

-

Identify the pH that yields the fastest reaction rate and the highest, most stable final absorbance value. This is the optimal pH for your assay.

-

Visualizations

Caption: Workflow for experimental determination of optimal pH.

Caption: Simplified reaction pathway for this compound and phenols.

References

- 1. interchim.fr [interchim.fr]

- 2. [Role of Borate and Phosphate Buffers in the Degradation of Organic Compounds in a PMS/Co2+ System: Influencing Factors and Mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sciencemadness Discussion Board - Indophenol derivatives - interesting pH and redox indicators - Powered by XMB 1.9.11 [sciencemadness.org]

effect of temperature and incubation time on Gibbs assay

This guide provides troubleshooting advice and frequently asked questions regarding the impact of temperature and incubation time on the Gibbs assay.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Low or No Color Development | Inadequate Incubation Time: The reaction may not have had sufficient time to proceed to completion. | Increase the incubation time. It is advisable to perform a time-course experiment to determine the optimal incubation duration for your specific analyte and conditions. |

| Suboptimal Temperature: The reaction temperature may be too low, slowing down the reaction rate significantly. | Optimize the incubation temperature. Most Gibbs assays perform well at room temperature (20-25°C), but some may benefit from a slightly higher temperature, such as 37°C. A temperature optimization experiment is recommended. | |

| High Background Signal | Excessive Incubation Time: Allowing the reaction to proceed for too long can lead to the development of non-specific color, increasing the background signal. | Reduce the incubation time. Analyze samples at several time points to find the window with the best signal-to-noise ratio. |

| High Temperature: Elevated temperatures can accelerate both the specific and non-specific reactions, leading to higher background. | Lower the incubation temperature. If you are incubating at 37°C, try performing the assay at room temperature. | |

| Inconsistent or Variable Results | Temperature Fluctuations: Inconsistent temperatures between experiments or across a multi-well plate can lead to variability in the reaction rate. | Ensure a stable and uniform temperature during incubation. Use a calibrated incubator or water bath. Allow all reagents and samples to equilibrate to the chosen temperature before starting the reaction. |

| Inconsistent Incubation Timing: Variations in the timing of reagent addition and measurement can introduce significant error. | Use a multichannel pipette for simultaneous reagent addition to multiple wells. Ensure that the time between adding the stopping reagent (if any) and reading the absorbance is consistent for all samples. |

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the Gibbs assay?

A1: While there is no single universal optimal temperature, many Gibbs assay protocols are performed at room temperature (20-25°C). However, the optimal temperature can be influenced by the specific analyte and the matrix. For some applications, a temperature of 37°C may be used to increase the reaction rate, but this can also potentially increase the background signal. It is best practice to experimentally determine the optimal temperature for your specific experimental conditions.

Q2: How does temperature influence the Gibbs assay reaction?

A2: Temperature affects the rate of the chemical reaction between the Gibbs reagent (2,6-dichloroquinone-4-chloroimide) and the phenolic compounds. Higher temperatures generally increase the rate of the reaction, leading to faster color development. However, excessively high temperatures can also increase the rate of non-specific reactions, leading to higher background noise and potentially degrading the reactants or products.

Q3: What is the recommended incubation time for the Gibbs assay?

A3: The ideal incubation time can vary significantly, typically ranging from 15 minutes to over an hour. This depends on factors such as the concentration of the analyte, the temperature, and the pH of the reaction mixture. It is crucial to perform a time-course experiment to identify the optimal incubation period that provides a strong signal with minimal background.

Q4: How does incubation time affect the assay results?

A4: Incubation time directly impacts the extent of the colorimetric reaction. Insufficient incubation will result in incomplete reaction and a weak signal, underestimating the analyte concentration. Conversely, excessive incubation can lead to a high background signal due to non-specific reactions or signal decay, which can obscure the results. The goal is to find the time point where the specific signal is maximized relative to the background.

Q5: Can I modify the recommended temperature and incubation time in a published protocol?

A5: Yes, modifications are often necessary to adapt a protocol to your specific laboratory conditions, samples, and instrumentation. However, any changes to temperature or incubation time should be validated. This typically involves running optimization experiments (e.g., a matrix of different temperatures and incubation times) to ensure that the modified conditions provide accurate and reproducible results for your samples.

Quantitative Data Summary

The following table summarizes the potential effects of varying temperature and incubation time on the Gibbs assay, based on general chemical kinetics principles. The values are illustrative to demonstrate the expected trends.

| Parameter | Condition | Analyte Signal (Absorbance) | Background Signal (Absorbance) | Signal-to-Noise Ratio |

| Temperature | Low (e.g., 4°C) | Very Low | Very Low | Low |

| Room Temp (20-25°C) | Moderate | Low | Optimal | |

| High (e.g., 37°C) | High | Moderate-High | May Decrease | |

| Incubation Time | Short (e.g., 5 min) | Low | Very Low | Suboptimal |

| Optimal (e.g., 30 min) | High | Low | Optimal | |

| Long (e.g., 90 min) | High (Plateau) | High | Decreased |

Experimental Protocol: Optimization of Temperature and Incubation Time

This protocol outlines a method for systematically optimizing the incubation temperature and time for a Gibbs assay.

1. Materials:

- This compound Solution

- Buffer solution (at the desired pH)

- Analyte standard of a known concentration

- Blank solution (matrix without the analyte)

- Microplate reader or spectrophotometer

- Temperature-controlled incubator or water baths set at different temperatures (e.g., 20°C, 25°C, 30°C, 37°C)

- 96-well microplate

2. Procedure:

- Prepare Reagent Plate: In a 96-well plate, pipette the buffer, analyte standard, and blank solutions into multiple wells. Prepare enough wells to test each temperature and time point in triplicate.

- Temperature Equilibration: Place the reagent plates and the this compound solution in their respective temperature-controlled environments and allow them to equilibrate for at least 15-20 minutes.

- Initiate Reaction: Add the temperature-equilibrated this compound to all wells simultaneously using a multichannel pipette.

- Kinetic Measurement (Time-Course): Immediately place the plate in a microplate reader pre-set to the desired temperature. Take absorbance readings at regular intervals (e.g., every 2 minutes) for a total duration that is expected to encompass the full reaction (e.g., 60-90 minutes).